2-Amino-4-[1,3]dioxan-2-yl-phenol
Description
2-Amino-4-[1,3]dioxan-2-yl-phenol is a phenolic derivative featuring an amino group at the 2-position and a [1,3]dioxane ring at the 4-position of the benzene core.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-(1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C10H13NO3/c11-8-6-7(2-3-9(8)12)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5,11H2 |
InChI Key |
DIUCCYUYGFHVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[1,3]dioxan-2-yl-phenol typically involves the reaction of 2-amino-4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[1,3]dioxan-2-yl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Amino-4-[1,3]dioxan-2-yl-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[1,3]dioxan-2-yl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Example Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine ().
- Structural Differences : Replaces the dioxane ring with a pyridine scaffold and chlorine-substituted phenyl groups.
- Electronic Effects: Pyridine’s electron-deficient nature alters reactivity compared to the phenol-dioxane system.
- Biological Activity : Pyridine derivatives in exhibit antimicrobial and anticancer properties, with IC₅₀ values in the micromolar range (e.g., 12–25 µM against HeLa cells) . The dioxane-containing analog may exhibit distinct activity due to improved solubility from oxygen atoms.
Selenium-Containing Heterocycles
Example Compound: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ().
- Structural Differences : Features a selenazole ring and azetidine group instead of dioxane.
- Electronic/Redox Properties : Selenium’s polarizability and redox activity contrast with the dioxane’s inert oxygen atoms. This may confer unique bioactivity (e.g., antioxidant or enzyme inhibition) but also increases oxidative instability .
- Synthesis: Prepared via [3+2] cycloaddition, differing from the acid-catalyzed cyclization likely used for dioxane formation. The Boc-protected amino group in this compound suggests a prodrug strategy, unlike the unprotected amino group in the target molecule .
Azo and Acetamide Derivatives
Example Compounds: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide ().
- Structural Differences : Azo (-N=N-) and hydrazone (-NH-N=CH-) linkages replace the dioxane ring.
- Electronic Properties: DFT studies reveal extended conjugation and charge transfer in azo compounds, which differ from the localized electron effects in the dioxane-phenol system .
- Applications: Azo derivatives are used as dyes or sensors, whereas the dioxane-phenol compound may have pharmaceutical applications due to its hydrogen-bonding capacity.
Comparative Data Table
Key Research Findings
- Bioactivity: Pyridine analogs () show stronger anticancer activity than typical phenolic compounds, likely due to enhanced target binding via chlorine and pyridine . The dioxane-phenol compound may exhibit similar or superior activity if solubility improves bioavailability.
- Stability : Selenium-containing heterocycles () are prone to oxidation, whereas dioxane’s ether linkages offer hydrolytic stability under physiological conditions .
- Computational Insights : DFT studies () highlight the importance of electronic structure in designing analogs with tailored reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
